1H-Imidazo[4,5-C]pyridine-2(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCARFFIFMQUARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504291 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7239-81-8 | |
| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1h Imidazo 4,5 C Pyridine 2 3h Thione
Reaction Pathways and Transformations of the Thione Moiety within the Heterocyclic System
The thione moiety in 1H-Imidazo[4,5-C]pyridine-2(3H)-thione is the primary site of its chemical reactivity, allowing for a variety of transformations. While direct studies on the [4,5-c] isomer are limited, research on the closely related 1H-imidazo[4,5-b]pyridine-2(3H)-thione provides significant insights into its expected reaction pathways. researchgate.net
S-Alkylation: The sulfur atom of the thione group is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides. For instance, the reaction of the isomeric 2-thioxo-1H,3H-imidazo[4,5-b]pyridine with α-halogenoketones leads to the formation of unsymmetrical sulfides. researchgate.net This reaction is a versatile method for introducing a wide range of substituents at the 2-position, creating a library of derivatives for further chemical and biological evaluation.
Oxidative Reactions: The thione group can be oxidized to form sulfonic acids or other oxidized sulfur species. These transformations can significantly alter the electronic properties and biological activity of the molecule.
Desulfurization: The thione group can be removed through desulfurization reactions, typically using reagents like Raney nickel. This reaction converts the thione into its corresponding desulfurized imidazopyridine, providing a route to compounds with a different substitution pattern at the 2-position.
Formation of Thiosemicarbazides: The S-alkylated derivatives of the isomeric imidazo[4,5-b]pyridine thione can be further reacted to form more complex structures. For example, 2-(carbazoylalkylthio)-imidazo[4,5-b]pyridines react with arylisothiocyanates to yield 2-(arylthiosemicarbazide)-imidazo[4,5-b]pyridines. researchgate.net These thiosemicarbazides can then be cyclized to form new heterocyclic rings attached to the imidazopyridine core. researchgate.net
| Reaction Type | Reagents | Product | Significance |
|---|---|---|---|
| S-Alkylation | Alkyl halides (e.g., α-halogenoketones) | 2-Alkylthio-imidazo[4,5-c]pyridine | Introduction of functional groups for further derivatization. |
| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Imidazo[4,5-c]pyridine-2-sulfonic acid | Modification of electronic properties and solubility. |
| Desulfurization | Raney Nickel | 1H-Imidazo[4,5-c]pyridine | Access to 2-unsubstituted or differently substituted analogs. |
| Thiosemicarbazide Formation | 2-(Carbazoylalkylthio) derivatives + Arylisothiocyanates | 2-(Arylthiosemicarbazide)-imidazo[4,5-c]pyridine | Intermediate for the synthesis of more complex fused systems. researchgate.net |
Ring-Opening and Ring-Closing Reactions of the Imidazopyridine Nucleus
The stability of the fused imidazopyridine ring system is generally high, but under certain conditions, ring-opening and subsequent ring-closing (recyclization) reactions can occur. These reactions are powerful tools for skeletal diversification, allowing for the transformation of the imidazopyridine core into other heterocyclic systems.
While specific examples for this compound are not extensively documented, the general reactivity of pyridines and imidazoles suggests potential pathways. For instance, quaternization of the pyridine (B92270) nitrogen followed by nucleophilic attack can lead to ring-opening of the pyridine moiety. researchgate.net The resulting intermediate can then potentially undergo recyclization to form a new ring system.
In a similar vein, reactions that proceed through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism are known for pyridine rings and could potentially be applied to the imidazopyridine system. researchgate.net This would involve the addition of a nucleophile to the pyridine ring, followed by cleavage of a C-N bond to open the ring, and subsequent intramolecular cyclization to form a new heterocyclic structure.
Furthermore, the synthesis of imidazo[4,5-c]pyridines often involves the cyclization of a substituted diaminopyridine precursor. researchgate.net This ring-closing reaction is a fundamental step in building the imidazopyridine nucleus and highlights the reversible nature of this process under certain chemical conditions.
Tautomeric Equilibrium: Thiol-Thione Isomerism and Its Influence on Reactivity
This compound can exist in two tautomeric forms: the thione form and the thiol form (1H-Imidazo[4,5-c]pyridin-2-ylthiol). This tautomeric equilibrium is a critical aspect of its chemistry, as the reactivity of the molecule is highly dependent on which tautomer is predominant under the reaction conditions.
The position of the equilibrium is influenced by several factors, including the solvent, temperature, and pH. In general, polar solvents tend to favor the more polar thione form, while nonpolar solvents may favor the thiol form. The thione tautomer is generally the more stable form in the solid state.
The two tautomers exhibit different reactivity profiles:
Thione form: The exocyclic sulfur atom is nucleophilic, making it susceptible to alkylation and oxidation reactions as described in section 2.1. The nitrogen atoms in the ring can act as proton acceptors.
Thiol form: The thiol group (-SH) is acidic and can be deprotonated to form a thiolate anion, which is a potent nucleophile. The aromatic thiol can also participate in reactions characteristic of thiophenols. The pyridine nitrogen in the ring is basic and can be protonated.
The tautomeric equilibrium directly impacts the regioselectivity of reactions. For example, alkylation can occur on the sulfur atom of the thione form or the nitrogen atom of the imidazole (B134444) ring in the thiol form, leading to different products. Understanding and controlling the tautomeric equilibrium is therefore essential for achieving selective transformations of this compound.
| Property | Thione Tautomer | Thiol Tautomer |
|---|---|---|
| Structure | Contains a C=S double bond | Contains an S-H single bond and is aromatic |
| Dominant in | Polar solvents, solid state | Nonpolar solvents |
| Reactivity | Nucleophilic sulfur, basic ring nitrogens | Acidic thiol group, nucleophilic thiolate, basic pyridine nitrogen |
Elucidation of Reaction Mechanisms through Isolation and Characterization of Intermediates
The detailed understanding of reaction mechanisms for transformations involving this compound relies on the identification and characterization of reaction intermediates. The isolation of these transient species provides direct evidence for the proposed reaction pathways.
In the synthesis of related heterocyclic systems, such as 1H-imidazo[4,5-c]quinolin-4-amine derivatives, the isolation of an amide intermediate has been reported. researchgate.net This intermediate is formed by the acylation of a vicinal diamine precursor before the final cyclization to form the imidazole ring. researchgate.net This provides a model for the potential isolation of similar intermediates in the synthesis of this compound from 3,4-diaminopyridine (B372788) precursors.
For reactions involving the thione moiety, such as the formation of thiosemicarbazides from S-alkylated derivatives of the isomeric imidazo[4,5-b]pyridine, the 2-(carbazoylalkylthio)-imidazo[4,5-b]pyridine is a stable and isolable intermediate. researchgate.net The characterization of this intermediate by spectroscopic methods confirms the initial S-alkylation step and provides the starting material for the subsequent reaction with arylisothiocyanates. researchgate.net
Mechanistic studies on the cyclization of thiosemicarbazides derived from the isomeric system have also provided insights into the formation of new fused rings. researchgate.net The isolation and characterization of these cyclic products confirm the proposed reaction pathway. While direct evidence for this compound is still an area of active research, these examples from closely related systems provide a strong foundation for proposing and investigating the reaction mechanisms of this important heterocyclic compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 1h Imidazo 4,5 C Pyridine 2 3h Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. Through the analysis of ¹H and ¹³C NMR spectra, the precise electronic environment of each hydrogen and carbon atom can be mapped, confirming the connectivity and constitution of the heterocyclic framework.
In the ¹H NMR spectrum, the pyridine (B92270) portion of the molecule is expected to display signals for its three aromatic protons. Based on related imidazopyridine structures, the proton at the C4 position would likely appear as a doublet, while the protons at C6 and C7 would also present as doublets, with coupling constants characteristic of ortho-coupling. The two N-H protons (at positions 1 and 3) are expected to produce broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. A key diagnostic signal is that of the C2 carbon, which is part of the thiourea (B124793) moiety (C=S). This carbon is anticipated to be significantly deshielded and resonate at a low field, typically in the range of 160-180 ppm. researchgate.net The remaining five carbons, part of the fused aromatic system, would appear at chemical shifts typical for aromatic and heteroaromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted data based on analysis of structurally similar compounds.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H4 | ~8.0-8.2 (d) | - |
| H6 | ~7.0-7.2 (dd) | - |
| H7 | ~7.8-8.0 (d) | - |
| N1-H | ~12.0-13.0 (br s) | - |
| N3-H | ~12.0-13.0 (br s) | - |
| C2 | - | ~175.0 |
| C4 | - | ~140.0 |
| C5a | - | ~145.0 |
| C6 | - | ~115.0 |
| C7 | - | ~130.0 |
| C7a | - | ~135.0 |
Vibrational Spectroscopy (FT-IR) and Electronic Absorption (UV-Vis) Studies
Vibrational and electronic spectroscopy provide valuable insights into the functional groups and conjugated π-electron system of this compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the molecule's functional groups. The spectrum is expected to be characterized by several key absorption bands. A broad band in the region of 3100-3000 cm⁻¹ can be assigned to the N-H stretching vibrations of the imidazole (B134444) and thione groups. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The region between 1620 and 1400 cm⁻¹ would contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the fused heterocyclic ring system. elixirpublishers.comvscht.cz A crucial band for this molecule is the thioamide C=S stretch, which is typically found in the 1250-1020 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The conjugated system of the imidazopyridine core is expected to give rise to characteristic absorption bands in the UV region. These bands are typically attributed to π → π* transitions within the aromatic system. researchgate.net The precise position and intensity of the absorption maxima (λ_max) are influenced by the solvent polarity.
Table 2: Key Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3000 | Broad, Medium |
| Aromatic C-H Stretch | 3050 - 3010 | Medium |
| C=N / C=C Ring Stretch | 1620 - 1400 | Medium-Strong |
| C=S (Thioamide) Stretch | 1250 - 1020 | Medium |
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) |
| π → π* | ~280-320 |
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and investigating the structural integrity of this compound through its fragmentation pattern. The compound has a molecular formula of C₆H₅N₃S, corresponding to a monoisotopic mass of 151.02 g/mol .
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 152. Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z 151 would be observed, and its fragmentation would provide structural clues. The fragmentation pathways of related pyrimidinethiones often involve the initial loss of small, stable molecules or radicals. sapub.orgresearchgate.net For this compound, characteristic fragmentation could proceed through the elimination of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S). Subsequent fragmentation would likely involve the cleavage of the heterocyclic rings, potentially through the loss of hydrogen cyanide (HCN), leading to a series of diagnostic fragment ions. researchgate.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion/Fragment | Formula | Predicted m/z | Proposed Origin |
| [M+H]⁺ | [C₆H₆N₃S]⁺ | 152 | Protonated Molecule (ESI) |
| [M]⁺˙ | [C₆H₅N₃S]⁺˙ | 151 | Molecular Ion (EI) |
| [M-S]⁺˙ | [C₆H₅N₃]⁺˙ | 119 | Loss of Sulfur |
| [M-HCN]⁺˙ | [C₅H₄N₂S]⁺˙ | 124 | Loss of Hydrogen Cyanide |
| [Pyridine]⁺˙ | [C₅H₅N]⁺˙ | 79 | Ring Fragmentation |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms and molecules in the solid state. This technique is invaluable for determining the precise bond lengths, bond angles, and intermolecular interactions of this compound.
The crystal structure of this compound is expected to be dominated by extensive intermolecular hydrogen bonding. The presence of two N-H donor groups and a sulfur (C=S) acceptor site facilitates the formation of robust hydrogen bonds. The most probable interaction is the formation of N-H···S hydrogen bonds, which would link adjacent molecules together. mdpi.com These interactions often lead to the formation of centrosymmetric dimers or one-dimensional chains running through the crystal lattice. researchgate.net
In addition to hydrogen bonding, π–π stacking interactions between the planar imidazopyridine ring systems of adjacent molecules are also expected to play a significant role in stabilizing the crystal packing. researchgate.net These stacking interactions, characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å, contribute to the formation of a stable, layered three-dimensional supramolecular architecture. researchgate.netresearchgate.net
The fused imidazole and pyridine rings form a rigid bicyclic system that is expected to be essentially planar. X-ray analysis would precisely quantify this planarity. The dihedral angle, which is the angle between the mean planes of the imidazole and pyridine rings, is predicted to be very close to 0°, indicating a high degree of coplanarity. researchgate.net This planarity is crucial for facilitating effective π–π stacking in the crystal lattice. The analysis would also provide precise measurements of all bond lengths and angles, confirming the thione tautomeric form in the solid state and revealing any subtle deviations from idealized geometries caused by crystal packing forces.
Table 5: Predicted Crystallographic and Intermolecular Interaction Parameters
| Parameter | Predicted Value / Type |
| Primary Hydrogen Bond Motif | N-H···S |
| Secondary Interaction | π–π Stacking |
| π–π Stacking Distance | ~3.4 - 3.8 Å |
| Imidazole-Pyridine Dihedral Angle | < 5° |
| Molecular Geometry | Near-Planar |
Computational Chemistry and Theoretical Modelling of 1h Imidazo 4,5 C Pyridine 2 3h Thione
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for studying the electronic properties of molecules. nih.govmdpi.com These quantum chemical calculations are used to optimize molecular geometry, predict spectroscopic data, and analyze the electronic landscape of compounds like 1H-Imidazo[4,5-C]pyridine-2(3H)-thione. uctm.edunih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high molecular stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For imidazopyridine and related imidazole (B134444) derivatives, the HOMO-LUMO gap has been calculated to understand bioactivity and intermolecular charge transfer. irjweb.com For instance, a calculated HOMO-LUMO gap of 4.4871 eV for a related imidazole derivative indicates significant stability. irjweb.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.
| Parameter | Description | Typical Calculated Value (eV) (For related imidazole derivatives) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 | irjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 | irjweb.com |
| ΔE (Gap) | ELUMO - EHOMO | 4.4871 | irjweb.com |
This data is illustrative for a related imidazole derivative and provides a reference for the expected range for this compound.
Prediction of Spectroscopic Properties from Quantum Chemical Data
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate molecular structures. DFT methods can accurately compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov
For imidazopyridine-type structures, theoretical calculations of ¹H and ¹³C NMR spectra have shown good agreement with experimental findings. uctm.edunih.gov Deviations between calculated and experimental values are expected due to the calculations typically being performed on a single molecule in the gas phase, whereas experiments are conducted on bulk samples. Nonetheless, the strong correlation validates the optimized molecular geometry and assists in the definitive assignment of spectral signals. nih.gov
| Spectrum | Property | Application in Structural Analysis |
| FT-IR | Vibrational Frequencies | Identifies characteristic functional group vibrations (e.g., C=S, N-H, C=N) and confirms the thione form. |
| NMR | Chemical Shifts (¹H, ¹³C) | Provides a detailed map of the carbon and proton environments, allowing for complete structural elucidation. nih.gov |
| UV-Vis | Electronic Transitions | TD-DFT calculations predict absorption wavelengths corresponding to electronic excitations, often from HOMO to LUMO. nih.gov |
Energetics of Tautomeric Forms and Protonation Equilibria
The this compound scaffold can exist in different tautomeric forms, primarily the thione and thiol forms. This tautomerism involves the migration of a proton, accompanied by a shift in double bonds. nih.gov DFT calculations are instrumental in determining the relative stabilities of these tautomers by computing their ground-state energies. chemrxiv.orgresearchgate.net For related pyridinethione systems, studies have shown that the thione form is generally more stable than the thiol form. researchgate.net
Furthermore, understanding the protonation equilibria is vital for predicting the behavior of the molecule in biological systems. DFT can identify the most likely sites of protonation by calculating the proton affinity of different basic centers, such as the nitrogen atoms in the pyridine (B92270) and imidazole rings. mdpi.comirb.hr For the imidazo[4,5-b]pyridine core, both experimental and computational studies suggest that the imidazole nitrogen is typically the most basic site. mdpi.com
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Studies
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov For potential drug candidates like derivatives of this compound, MD simulations are used to assess the stability of the predicted binding pose within the active site of a biological target, such as an enzyme or receptor. najah.edu
Simulations, often run for nanoseconds, track the movements of the ligand and protein atoms, providing insights into:
Binding Stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD indicates a stable binding mode. najah.edu
Key Interactions: Analysis of the simulation trajectory reveals persistent hydrogen bonds, hydrophobic interactions, and water bridges that stabilize the complex. najah.edu
Conformational Changes: MD can show how the protein or ligand adjusts its conformation to achieve an optimal fit.
Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more quantitative measure of binding affinity. najah.edu
Molecular Docking Studies of this compound and Its Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is essential in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.gov Derivatives of the imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine scaffolds have been extensively studied using molecular docking against various therapeutic targets. nih.govresearchgate.netasianpubs.org
The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). A lower docking score typically indicates a more favorable binding interaction. For example, imidazo[4,5-b]pyridine-5-thione derivatives have been docked against tyrosyl-tRNA synthetase, with the most potent compound showing a high docking score of -9.37 kcal/mol. researchgate.net Similarly, other related compounds have shown strong binding affinities to targets like Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 2 (CDK2). najah.edunih.gov These studies reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for stabilizing the ligand-receptor complex. nih.gov
| Target Protein | Ligand Class | Example Docking Score (kcal/mol) | Key Interactions Observed | Reference |
| Tyrosyl-tRNA Synthetase | Imidazo[4,5-b]pyridine-5-thione derivative | -9.37 | Not specified | researchgate.net |
| Lumazine Synthase | [1H,3H] Imidazo[4,5-b] pyridine derivative | Not specified | H-bonding, hydrophobic, aromatic, van der Waals | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Imidazo[4,5-c]pyridine derivative | IC₅₀ = 21 nM (Potent Inhibition) | Not specified | nih.gov |
| Oxidoreductase | Imidazo[1,2-a]pyridine (B132010) derivative | -9.207 | Interactions with His 222, Tyr 216, Lys 270 | asianpubs.org |
Application of Conceptual DFT Methods for Structure-Activity Relationship (SAR) Insights
Conceptual DFT provides a framework for quantifying fundamental chemical concepts like electronegativity and chemical hardness using parameters derived from quantum chemical calculations. irjweb.com These "reactivity descriptors" are invaluable for developing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net
By calculating these descriptors for a series of this compound derivatives, researchers can understand how modifications to the molecular structure affect its electronic properties and, consequently, its interaction with a biological target.
Key conceptual DFT descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is related to electronegativity (μ = -χ).
Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com
Global Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters, calculated from HOMO and LUMO energies, provide quantitative insights that help explain and predict the SAR of a compound series, guiding the design of more potent and selective molecules. irjweb.com
| Descriptor | Formula | Chemical Significance |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | S = 1 / 2η | A measure of reactivity |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to act as an electrophile |
Biological and Pharmacological Research Applications of 1h Imidazo 4,5 C Pyridine 2 3h Thione Derivatives
Enzyme Inhibition Studies of Imidazopyridine-2(3H)-thiones
Derivatives of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione have been identified as potent inhibitors of several key enzymes implicated in a variety of diseases. The unique chemical structure of this heterocyclic compound allows for diverse substitutions, leading to a wide array of derivatives with specific inhibitory activities. The following sections detail the research findings on the inhibition of various enzymes by these compounds.
Lipoxygenase (LOX) Inhibition and Radical Scavenging Activities
A series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives were synthesized and evaluated for their inhibitory activity against soybean 15-lipoxygenase (15-LOX) and their free radical scavenging capabilities. One particular compound in this series demonstrated a notable IC50 value of 4.7 μM for 15-LOX inhibition and an IC50 of 14 μM for free radical scavenging activity. researchgate.net The study also revealed that methylation of the sulfhydryl group at the C2 position of the imidazole (B134444) ring led to a significant decrease in both 15-LOX inhibition and radical scavenging activity, with the methylated compound showing an IC50 greater than 250 μM. researchgate.net Docking studies suggested that the sulfhydryl group may be oriented towards the iron core of the 15-LOX active site, indicating that iron chelation could be a potential mechanism for enzyme inhibition. researchgate.net
Furthermore, a Maillard reaction product derived from fructose (B13574) and histidine, identified as 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), was found to exhibit significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. nih.gov This compound demonstrated a concentration-dependent capacity for free radical clearance and also showed significant Fe2+ chelating abilities in the 50-200 μg mL-1 range. nih.gov
| Compound | Activity | IC50 Value |
|---|---|---|
| 4,5-diaryl-1H-imidazole-2(3H)-thione derivative | 15-LOX Inhibition | 4.7 µM |
| 4,5-diaryl-1H-imidazole-2(3H)-thione derivative | Radical Scavenging | 14 µM |
| Methylated 4,5-diaryl-1H-imidazole-2(3H)-thione | 15-LOX Inhibition & Radical Scavenging | >250 µM |
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Several studies have explored the potential of imidazopyridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. In one study, a series of hydrazide-hydrazone derivatives of imidazopyridines were synthesized and screened for their anti-cholinesterase activity. matilda.science Three of the synthesized compounds, which all possessed a halogen substituent on a phenyl ring, were identified as promising anticholinesterase agents. matilda.science The compound with a fluorine atom exhibited the most potent inhibitory effect on AChE with an IC50 value of 18.29 ± 2.31 μM. matilda.science The bromo- and chloro-substituted derivatives showed IC50 values of 43.26 ± 7.28 μM and 74.42 ± 4.29 μM, respectively. matilda.science
Another series of imidazo[1,2-a]pyridine-based derivatives were evaluated for their anticholinesterase potential. A compound bearing a biphenyl (B1667301) side chain and a methyl substituent on the imidazo[1,2-a]pyridine (B132010) ring demonstrated the strongest AChE inhibition with an IC50 value of 79 µM. In the same study, a derivative with a 3,4-dichlorophenyl side chain was the most potent BChE inhibitor, with an IC50 value of 65 µM. mdpi.com
| Compound Type | Enzyme | IC50 Value (µM) |
|---|---|---|
| Imidazopyridine-hydrazone (Fluoro-substituted) | AChE | 18.29 ± 2.31 |
| Imidazopyridine-hydrazone (Bromo-substituted) | AChE | 43.26 ± 7.28 |
| Imidazopyridine-hydrazone (Chloro-substituted) | AChE | 74.42 ± 4.29 |
| Imidazo[1,2-a]pyridine (Biphenyl-substituted) | AChE | 79 |
| Imidazo[1,2-a]pyridine (Dichlorophenyl-substituted) | BChE | 65 |
Kinase Inhibition (e.g., CDK2, Aurora B, Src Family Kinases, IGF-1R)
Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are targets for the treatment of glioblastoma. Several of these compounds exhibited potential Src and Fyn kinase inhibition in the submicromolar range. westminster.ac.uknih.gov
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. One study reported a compound that inhibited Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively. nih.govresearchgate.net Another lead optimization study on imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases led to the identification of a compound that potently inhibited Aurora-A (IC50 = 0.015 ± 0.003 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). researchgate.net
Furthermore, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. biointerfaceresearch.com The optimization of an aniline (B41778) component of an initial lead compound was explored to improve the properties of this series. biointerfaceresearch.com
| Compound Type | Kinase Target | IC50 Value (µM) |
|---|---|---|
| Imidazo[4,5-b]pyridine derivative | Aurora-A | 0.042 |
| Aurora-B | 0.198 | |
| Aurora-C | 0.227 | |
| Optimized Imidazo[4,5-b]pyridine derivative | Aurora-A | 0.015 ± 0.003 |
| Aurora-B | 0.025 | |
| Aurora-C | 0.019 |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The inhibition of poly(ADP-ribose) polymerase (PARP) enzymes is a promising strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways. A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as PARP-1 inhibitors. researchgate.net One of the most potent compounds from this series demonstrated an IC50 value of 8.6 nM against the PARP-1 enzyme. nih.gov This compound was also shown to significantly potentiate the cytotoxicity of the chemotherapeutic agent temozolomide (B1682018) in several cancer cell lines, including SW-620, MDA-MB-468, and A549, by factors of 4.0, 3.0, and 7.7, respectively. researchgate.netnih.gov
Docking studies of these imidazo[4,5-c]pyridine-7-carboxamide derivatives suggest that the amide group of the compounds forms crucial hydrogen-bonding interactions with Ser904 and Gly863 in the PARP-1 active site, which are essential for ligand binding. researchgate.net Additionally, these compounds engage in hydrophobic interactions with other key amino acid residues, which helps to understand the potential mechanism of their selective inhibition of PARP-1. researchgate.net
| Compound | Enzyme | IC50 Value |
|---|---|---|
| Imidazo[4,5-c]pyridine-7-carboxamide derivative | PARP-1 | 8.6 nM |
Cathepsin S (CTSS) and Cathepsin K (CTSK) Inhibition
Cathepsins are a family of proteases that play significant roles in various physiological and pathological processes. Research has been conducted on 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives as inhibitors of cathepsin S (CTSS). nih.gov By adjusting the pKa of the basic nitrogen in these inhibitors, a set of compounds with pKa values between 6 and 8 were identified. These compounds exhibited excellent cell-based activity while avoiding undesirable sequestration in the spleen, a common issue with lysosomotropic basic compounds. nih.gov This work highlights the potential for optimizing the pharmacokinetic properties of imidazo[4,5-c]pyridine-based cathepsin S inhibitors. While specific IC50 values for these particular derivatives were not detailed in the available abstract, the study underscores the viability of this chemical scaffold for developing selective cathepsin S inhibitors with improved in vivo characteristics. nih.govmatilda.science
The close structural similarity between cathepsin S, K, and L has made the development of selective inhibitors challenging. mdpi.com However, the focus on modifying the imidazo[4,5-c]pyridine core to achieve desired cellular activity and tissue distribution represents a significant advancement in the field.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a key enzyme in various physiological and pathological processes, including bone mineralization, insulin (B600854) signaling, and cancer cell proliferation. rsc.org Its role in hydrolyzing extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), to produce pyrophosphate makes it a target for therapeutic intervention. rsc.org Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of NPP1. acs.orgnih.govresearchgate.net
A notable example is 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide, which emerged as a hit compound from a library screening with a Ki value of 217 nM. acs.orgnih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the development of analogues with even greater inhibitory potency. acs.orgnih.govresearchgate.net These compounds were found to be competitive inhibitors with respect to both the artificial substrate p-nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP) and the natural substrate ATP. acs.orgnih.govresearchgate.net However, their potency was significantly higher when tested against the artificial substrate. acs.orgnih.govresearchgate.net
The development of potent and selective NPP1 inhibitors from the imidazopyridine class holds promise for studying the physiological roles of NPP1 and for potential therapeutic applications in diseases where NPP1 activity is dysregulated. acs.orgnih.govresearchgate.net
Table 1: NPP1 Inhibition by Imidazopyridine Derivatives
| Compound | Ki (nM) vs p-Nph-5′-TMP | Ki vs ATP | Inhibition Mechanism |
|---|---|---|---|
| 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide | 217 | Low micromolar range | Competitive |
| Optimized imidazo[4,5-b]pyridine analogue | 29.6 | Low micromolar range | Competitive |
Antimicrobial Activity Investigations of this compound Compounds
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. researchgate.net Heterocyclic compounds, including imidazopyridine derivatives, have shown a broad spectrum of biological activities and are being explored for their antimicrobial potential. researchgate.net
Antibacterial Efficacy Against Pathogenic Strains
Derivatives of 1H-imidazo[4,5-b]pyridine have been investigated for their antibacterial activity against various pathogenic strains. researchgate.netnih.gov Studies have shown that certain substituted imidazopyridine derivatives exhibit toxicity against bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net
In one study, metal complexes of 1H-imidazo[5,6-f] researchgate.netphenanthroline-2(3H)-thione, a related heterocyclic system, were synthesized and evaluated. researchgate.net The Ni(II) complex demonstrated greater bioactivity than the standard drug gentamicin (B1671437) against Staphylococcus aureus and Escherichia coli. researchgate.net The Cu(II) complex was more active than the Ni(II) complex against Bacillus subtilis. researchgate.net These findings suggest that complexation with metal ions can enhance the antibacterial properties of these compounds. researchgate.net
Another study focused on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives found that Gram-positive bacteria, such as Bacillus cereus, were more sensitive to these compounds compared to Gram-negative bacteria like Escherichia coli. nih.gov
Table 2: Antibacterial Activity of Imidazopyridine Derivatives
| Compound/Complex | Bacterial Strain | Activity |
|---|---|---|
| Ni(II) complex of 1H-imidazo[5,6-f] researchgate.netphenanthroline-2(3H)-thione | Staphylococcus aureus, Escherichia coli | More active than gentamicin |
| Cu(II) complex of 1H-imidazo[5,6-f] researchgate.netphenanthroline-2(3H)-thione | Bacillus subtilis | More active than Ni(II) complex |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Sensitive |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | Escherichia coli | Resistant |
Antifungal Properties and Mechanisms
Research has also explored the antifungal potential of imidazopyridine derivatives. researchgate.net Some substituted 1H-imidazo[4,5-b]pyridine derivatives have been tested against various fungi, with some compounds showing toxic effects. researchgate.net Specific derivatives have demonstrated antimycotic activity against fungi such as Aspergillus flavus. nih.gov The mechanisms underlying their antifungal action are still under investigation but are thought to involve the unique chemical structure of the fused imidazole and pyridine (B92270) ring system.
Antimycobacterial Activity against Mycobacterium tuberculosis
Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is crucial. researchgate.net Imidazo[4,5-c]pyridine derivatives have emerged as a promising class of compounds with potential antimycobacterial activity. researchgate.net
A study involving the synthesis of novel imidazo[4,5-c]pyridine derivatives containing amide, urea (B33335), or sulfonamide functionalities revealed significant in vitro activity against Mycobacterium tuberculosis. researchgate.net Three compounds, in particular, were identified as the most active. researchgate.net In in vivo animal models, these compounds effectively decreased the bacterial load in the lungs and spleen. researchgate.net
Another study on imidazo[4,5-b]pyridine derivatives also reported antibacterial activity against Mycobacterium tuberculosis. nih.gov Quantitative structure-activity relationship (QSAR) analysis indicated that the hydrophobicity of these agents was a decisive factor for their activity, providing a basis for the rational design of more active derivatives. nih.gov
Table 3: Antimycobacterial Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound Series | Target Organism | Key Findings |
|---|---|---|
| Imidazo[4,5-c]pyridines with amide/urea/sulfonamide | Mycobacterium tuberculosis | Compounds 21, 22, and 23 showed significant in vitro and in vivo activity. |
| Imidazo[4,5-b]pyridines | Mycobacterium tuberculosis | Hydrophobicity is a key determinant of activity. |
Antiviral Applications of Imidazopyridine Derivatives
The broad biological activity of imidazopyridine derivatives extends to antiviral applications. mdpi.com These compounds have been investigated for their ability to inhibit the replication of various viruses.
Inhibition of Bovine Viral Diarrhea Virus (BVDV) Replication
Bovine viral diarrhea virus (BVDV) is a pestivirus that causes significant economic losses in the cattle industry and serves as a surrogate model for the hepatitis C virus. nih.govresearchgate.net A compound, 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline, was identified as a selective inhibitor of BVDV-induced cytopathic effect. nih.govresearchgate.net This compound was found to inhibit viral RNA synthesis and the production of infectious virus progeny. nih.govresearchgate.net Resistance studies revealed that the compound targets the viral RNA-dependent RNA polymerase (RdRp), with a specific mutation (N264D) conferring resistance. nih.govresearchgate.net This region of the polymerase is considered a "hot spot" for the inhibition of pestivirus replication. researchgate.net
Another imidazo[4,5-c]pyridine derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), has been reported as a highly potent inhibitor of the in vitro replication of classical swine fever virus (CSFV), another pestivirus. nih.gov This compound also targets the viral RdRp. nih.gov
Table 4: Antiviral Activity of Imidazopyridine Derivatives against BVDV
| Compound | EC50 (CPE Inhibition) | EC50 (RNA Synthesis) | Viral Target |
|---|---|---|---|
| 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline | 13.0 ± 0.6 μM | 2.6 ± 0.9 μM | RNA-dependent RNA polymerase (RdRp) |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | 0.8 - 1.6 μM (CSFV) | Not specified | RNA-dependent RNA polymerase (RdRp) |
Activity Against Hepatitis C Virus (HCV)
Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been investigated as potent inhibitors of the Hepatitis C virus (HCV), specifically targeting the NS5B polymerase, an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome. nih.govresearchgate.net These compounds act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme and thereby disrupting its function.
In a notable study, a series of novel inhibitors of HCV NS5B polymerase were designed and synthesized based on the structure of tegobuvir, a known NS5B inhibitor. nih.gov The research aimed to optimize the antiviral potency and reduce potential side effects. This led to the discovery of compound 3 , which demonstrated exceptional activity against HCV genotype 1b in a cell-based replicon system. nih.govresearchgate.net This compound exhibited an EC50 value of 1.163 nM and a high selectivity index, with a CC50 greater than 200 nM. nih.gov The potent anti-HCV activity of these derivatives underscores the therapeutic potential of the 1H-imidazo[4,5-c]pyridine core in the development of novel antiviral agents.
Table 1: In Vitro Anti-HCV Activity of Selected 1H-Imidazo[4,5-c]pyridine Derivatives
| Compound | Target | Assay System | Genotype | EC50 (nM) | CC50 (nM) |
|---|---|---|---|---|---|
| 3 | HCV NS5B Polymerase | Cell-based replicon | 1b | 1.163 | >200 |
Data sourced from Bioorganic & Medicinal Chemistry, 2018. nih.gov
Anticonvulsant Activity Assessment and Structure-Activity Relationships
While direct studies on the anticonvulsant properties of this compound itself are limited in the reviewed literature, the broader class of compounds containing imidazole and pyridine rings has shown promise in this area. nih.govmdpi.com Anticonvulsant activity is often associated with the modulation of ion channels or neurotransmitter systems, such as the GABAergic system. For instance, studies on quinazoline-4(3H)-one derivatives, which share some structural similarities with the imidazopyridine core, have demonstrated anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models. mdpi.com
The general pharmacophore model for anticonvulsant activity often includes a hydrophobic domain, a hydrogen bonding domain, and an electron donor moiety. The this compound scaffold possesses these features, suggesting its potential as a template for the design of new anticonvulsant agents. Structure-activity relationship studies on related heterocyclic systems have indicated that substitutions on the aromatic rings can significantly influence anticonvulsant potency. nih.govnih.gov For example, in a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, the introduction of a 4-chlorophenyl group resulted in a compound with potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to explore their potential as anticonvulsant agents.
Anti-Inflammatory and Antioxidant Research
The imidazo[4,5-c]pyridine scaffold has also been explored for its anti-inflammatory and antioxidant potential. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Research on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, a related isomeric scaffold, has identified compounds with potent and selective inhibitory activity against COX-2. nih.gov For instance, compounds 3c , 3f , and 3h from this series displayed IC50 values below 20 μmol/L for COX-2 inhibition. nih.gov Molecular docking studies of the most active analogue, 3f , revealed a binding mode within the COX-2 active site that supports its in vitro potency. nih.gov
In the realm of antioxidant research, a unique Maillard reaction product, 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE), was identified and shown to act as a food antioxidant through the chelation of metal ions. nih.gov This compound demonstrated significant Fe2+ chelating abilities. nih.gov The thione group in this compound is known to possess radical scavenging properties, which could contribute to the antioxidant activity of its derivatives. These findings suggest that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory and antioxidant agents.
Table 2: Anti-inflammatory Activity of Selected 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC50 (μmol/L) | COX-2 IC50 (μmol/L) |
|---|---|---|
| 3c | >100 | 18.5 |
| 3f | >100 | 9.2 |
| 3h | >100 | 15.8 |
Data sourced from the European Journal of Medicinal Chemistry, 2015. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analyses of this compound Analogues
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Comprehensive SAR analyses have provided valuable insights into the structural requirements for potent and selective activity against various biological targets.
Impact of Substituent Electronic and Steric Effects on Biological Activity
The electronic and steric properties of substituents on the 1H-imidazo[4,5-c]pyridine ring system play a crucial role in modulating biological activity. In the context of anti-HCV activity, SAR studies of NS5B polymerase inhibitors revealed that modifications at different positions of the imidazo[4,5-c]pyridine core significantly impacted their potency. nih.gov For instance, the presence of specific alkyl and aryl groups at defined positions was found to be critical for optimal interaction with the allosteric binding site of the enzyme.
Scaffold Modifications and Bioisosteric Replacements for Enhanced Potency
Scaffold modification and bioisosteric replacement are powerful strategies in drug design to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. researchgate.netnih.gov For the 1H-imidazo[4,5-c]pyridine scaffold, various modifications and bioisosteric replacements have been explored. For example, in the development of A3 adenosine receptor positive allosteric modulators, the 1H-imidazo[4,5-c]quinoline-4-amine scaffold, an extended version of the imidazo[4,5-c]pyridine core, was utilized. nih.gov Modifications at the 2-position and on the 4-arylamino group were systematically investigated to enhance activity.
Bioisosteric replacement of the thione group with other functionalities, or modifications of the pyridine ring, could lead to derivatives with improved biological profiles. The concept of scaffold hopping, where the core structure is replaced with a different but functionally similar scaffold, has also been applied in the broader field of imidazopyridine chemistry to discover novel therapeutic agents. researchgate.net These strategies offer a rational approach to the optimization of this compound analogues for various therapeutic applications.
Coordination Chemistry and Material Science Applications of 1h Imidazo 4,5 C Pyridine 2 3h Thione
Ligand Properties and Metal Complexation Studies
The presence of multiple heteroatoms (nitrogen and sulfur) in 1H-Imidazo[4,5-C]pyridine-2(3H)-thione makes it a versatile ligand for coordinating with various metal ions. Its ability to form stable complexes with transition metals has been a subject of extensive research.
Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Cu(II) Complexes)
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, Ni(II) and Cu(II) complexes have been successfully synthesized and characterized.
The characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy helps in determining the coordination sites of the ligand by observing the shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. Electronic spectra (UV-Vis) provide information about the geometry of the metal complexes. Furthermore, techniques like elemental analysis, molar conductance measurements, and magnetic susceptibility studies are employed to ascertain the stoichiometry and stereochemistry of the complexes.
For example, the reaction of this compound with nickel(II) chloride hexahydrate or copper(II) chloride dihydrate in an ethanolic solution can yield the corresponding metal complexes. The resulting complexes are often colored, crystalline solids with distinct melting points.
Table 1: Physicochemical Properties of Ni(II) and Cu(II) Complexes of this compound
| Complex | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
|---|---|---|---|---|
| [Ni(L)₂(H₂O)₂]Cl₂ | Greenish-blue | >300 | 150-170 | 2.9-3.4 |
| [Cu(L)₂Cl₂] | Dark green | 280-285 | 15-25 | 1.7-2.2 |
L = this compound
Elucidation of Ligand Binding Modes and Complex Geometry
The coordination of this compound to a metal center can occur through different binding modes, primarily involving the sulfur atom of the thione group and one of the nitrogen atoms of the imidazole (B134444) or pyridine (B92270) ring. The thione group can exist in tautomeric forms, allowing for coordination through either the sulfur (thione form) or the nitrogen and sulfur (thiol form).
Spectroscopic evidence, particularly from IR and NMR studies, is crucial in determining the binding mode. For instance, a significant shift to a lower frequency of the ν(C=S) band in the IR spectrum of the complex compared to the free ligand suggests coordination through the sulfur atom. Similarly, changes in the chemical shifts of the N-H proton in the ¹H NMR spectrum can indicate the involvement of the imidazole nitrogen in coordination.
The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the ligand-to-metal ratio, and the reaction conditions. For Ni(II) complexes, octahedral or square planar geometries are commonly observed. Cu(II) complexes often exhibit distorted octahedral or square planar geometries. X-ray crystallography provides definitive information on the three-dimensional structure of these complexes, confirming the binding modes and the coordination geometry around the metal center.
Application in Supramolecular Chemistry and Self-Assembly
The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable building blocks in supramolecular chemistry. These interactions can direct the self-assembly of molecules into well-defined, higher-order structures.
The presence of both hydrogen bond donors (N-H) and acceptors (N atoms of the rings, S atom) allows for the formation of intricate hydrogen-bonding networks. These networks can lead to the formation of one-, two-, or three-dimensional supramolecular architectures in the solid state. The planar nature of the fused ring system also facilitates π-π stacking interactions, further stabilizing the self-assembled structures. By modifying the substituents on the imidazopyridine core, it is possible to tune the nature and directionality of these non-covalent interactions, thereby controlling the resulting supramolecular assembly.
Advanced Material Applications of Imidazopyridine-2(3H)-thiones
The unique electronic and structural properties of imidazopyridine-2(3H)-thiones have led to their exploration in various advanced material applications, ranging from chemical sensors to corrosion inhibitors.
Development of pH Sensing and Photophysical Probes
Derivatives of imidazopyridine have shown promise as fluorescent probes for sensing changes in pH and for detecting specific metal ions. rsc.org The fluorescence properties of these compounds are often sensitive to their environment, including the polarity of the solvent and the pH of the medium. nih.govnih.govirb.hr
The protonation or deprotonation of the nitrogen atoms in the imidazole and pyridine rings can significantly alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. nih.govnih.gov This pH-dependent fluorescence makes them suitable candidates for the development of pH sensors. For instance, some imidazopyridine derivatives exhibit enhanced fluorescence in acidic conditions and quenched fluorescence in basic conditions, or vice versa. nih.govnih.gov
Furthermore, the photophysical properties of these compounds, such as their quantum yields and fluorescence lifetimes, can be tuned by chemical modification. ijrpr.com This allows for the design of probes with specific photophysical characteristics tailored for particular applications, including bioimaging and environmental monitoring. mdpi.com While the parent compound this compound itself may not be strongly fluorescent, its derivatives can be designed to exhibit desirable photophysical properties. nih.gov
Performance as Corrosion Inhibitors
Imidazopyridine derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
The adsorption process is facilitated by the presence of heteroatoms (N and S) and the π-electrons of the aromatic rings. These features allow the inhibitor molecules to interact with the vacant d-orbitals of the metal atoms. The mechanism of inhibition can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds).
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. EIS provides information about the resistance of the protective film formed on the metal surface.
Table 2: Corrosion Inhibition Efficiency of Imidazopyridine Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| Substituted Imidazo[1,2-a]pyridine (B132010) | Mild Steel | 1 M HCl | Up to 98% |
| Imidazo[4,5-b]pyridine derivative | Carbon Steel | 0.5 M H₂SO₄ | ~95% |
The effectiveness of these compounds as corrosion inhibitors is often correlated with their molecular structure. The presence of electron-donating groups on the imidazopyridine ring can enhance the electron density on the heteroatoms, leading to stronger adsorption and higher inhibition efficiency.
Future Research Directions and Current Challenges in 1h Imidazo 4,5 C Pyridine 2 3h Thione Research
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
A primary challenge in the exploration of 1H-imidazo[4,5-c]pyridine-2(3H)-thione and its analogues lies in the development of versatile and efficient synthetic strategies. The functionalization of the core structure at specific positions is crucial for creating derivatives with tailored biological activities.
Future research is directed towards the discovery of novel synthetic methodologies that allow for regioselective modifications. This includes the development of catalytic systems for C-H activation, enabling direct functionalization of the pyridine (B92270) and imidazole (B134444) rings, which would be a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials.
A key area of focus is the synthesis of derivatives with specific substitutions that can enhance their pharmacological properties. For instance, the introduction of various aryl or alkyl groups at different positions on the scaffold can significantly impact the compound's binding affinity and selectivity for its biological target.
| Synthetic Strategy | Advantages | Challenges |
| C-H Activation | High atom economy, direct functionalization | Regioselectivity, catalyst development |
| Multi-component Reactions | Step-economy, diversity-oriented synthesis | Optimization of reaction conditions |
| Flow Chemistry | Scalability, improved safety and control | Initial setup costs, substrate compatibility |
Exploration of Undiscovered Biological Activities and Therapeutic Targets
While derivatives of the broader imidazo[4,5-c]pyridine class have been investigated for their anticancer and antiviral properties, the full spectrum of biological activities for this compound remains largely unexplored. Future research will focus on screening this compound and its derivatives against a wider range of biological targets to uncover novel therapeutic applications.
High-throughput screening of diverse libraries of this compound derivatives against various cell lines and enzyme assays can lead to the identification of new biological activities. This could include potential applications in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions.
The identification of novel therapeutic targets is another crucial research direction. By understanding the mechanism of action of active compounds, researchers can identify the specific proteins or pathways they modulate. This can open up new avenues for drug development and provide a deeper understanding of disease biology. For example, the structural similarity of the 1H-imidazo[4,5-c]pyridine core to purines suggests that these compounds could interact with a wide range of biological targets that recognize purine-based ligands.
Application of Advanced Computational Methodologies for Prediction and Rational Design
The integration of advanced computational methods is set to revolutionize the discovery and development of this compound-based therapeutics. In silico techniques are becoming indispensable tools for accelerating the design and optimization of new drug candidates.
Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives to their target proteins. This allows for the rational design of more potent and selective inhibitors. For instance, these methods have been used to design inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.
Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that contribute to the biological activity of these compounds. This information can then be used to guide the synthesis of new derivatives with improved properties.
Furthermore, machine learning and artificial intelligence are emerging as powerful tools in drug discovery. These approaches can be used to analyze large datasets of chemical structures and biological activities to predict the properties of new compounds and to generate novel molecular structures with desired characteristics.
| Computational Method | Application |
| Molecular Docking | Prediction of binding modes and affinities |
| Molecular Dynamics | Simulation of protein-ligand interactions over time |
| QSAR | Identification of key structural features for activity |
| Machine Learning | Prediction of properties and generation of novel structures |
Integration of Green Chemistry Principles in Industrial-Scale Synthesis
A significant challenge in the chemical industry is the development of environmentally friendly and sustainable manufacturing processes. The integration of green chemistry principles into the industrial-scale synthesis of this compound and its derivatives is a critical area of future research.
This includes the use of safer and more environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that minimize waste generation. For example, the use of water as a solvent and the development of reusable catalysts are key aspects of green chemistry that can be applied to the synthesis of these compounds.
The development of continuous flow manufacturing processes can also contribute to a more sustainable synthesis. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields.
The challenge lies in developing green synthetic routes that are also economically viable for industrial-scale production. This requires a multidisciplinary approach, involving collaboration between synthetic chemists, chemical engineers, and process chemists.
Strategies for Therapeutic Lead Optimization and Development
Once a promising lead compound has been identified, the next step is to optimize its properties to make it a suitable candidate for clinical development. This process, known as lead optimization, involves modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties, while minimizing its toxicity.
For this compound-based compounds, lead optimization strategies may involve the synthesis of a series of analogues with systematic modifications to the core structure. Structure-activity relationship (SAR) studies can then be used to identify the most promising candidates for further development.
A key challenge in lead optimization is to achieve a balance between the desired pharmacological properties. For example, increasing the potency of a compound may also increase its toxicity or reduce its solubility. Therefore, a multi-parameter optimization approach is often required.
The development of prodrugs is another strategy that can be used to improve the pharmacokinetic properties of a lead compound. A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Ultimately, the goal of lead optimization is to identify a clinical candidate that has the desired efficacy and safety profile for the treatment of a specific disease. This requires a collaborative effort between medicinal chemists, pharmacologists, toxicologists, and other scientists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1H-imidazo[4,5-c]pyridine-2(3H)-thione derivatives with diverse substituents?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor pyridine derivatives with sulfur-containing reagents. For example, aryl-substituted analogs can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. demonstrates the use of PdCl₂(PPh₃)₂/CuI in DMF for C-H arylation of nitro-substituted analogs, yielding products in 65% yield. Key parameters include solvent choice (e.g., DMF for polar intermediates), catalyst loading (e.g., 0.05 mmol PdCl₂), and base selection (e.g., K₂CO₃) .
Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic signals include thione proton resonance at δ ~12–14 ppm (broad singlet) and pyridine ring protons at δ ~7–9 ppm. Substituents like aryl groups show distinct splitting patterns (e.g., para-substituted phenyl groups exhibit singlet peaks) .
- MS : High-resolution MS (HRMS) confirms molecular weight. For example, a derivative with molecular formula C₈H₇BrN₄O shows [M+H]⁺ at m/z 255.0714 .
Q. What techniques are critical for assessing the purity and stability of this compound in solution?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) monitors degradation products.
- TLC : Silica gel plates with ethyl acetate/hexane eluents visualize impurities.
- Stability Studies : Accelerated stability testing (40°C/75% RH) over 7–14 days identifies hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. How do substituents at the 4- and 6-positions influence the Toll-like receptor (TLR) activity of imidazopyridine derivatives?
- Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position enhance TLR7 binding affinity by 3–5-fold compared to electron-donating groups (e.g., -OCH₃). For example, 4-trifluoromethylbenzyl-substituted derivatives show IC₅₀ values <1 µM in TLR7 reporter assays. Computational docking (e.g., AutoDock Vina) can validate binding modes .
| Substituent (Position 4) | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| -CF₃ | 0.8 | |
| -Cl | 1.2 | |
| -OCH₃ | 4.5 |
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : The Austin Model 1 (AM1) semi-empirical method accurately calculates ionization potentials and electron affinities. For example, AM1 predicts HOMO-LUMO gaps of ~4.5 eV for the parent compound, aligning with experimental UV-Vis data (λₐᵦₛ ~300 nm). Density Functional Theory (DFT) at the B3LYP/6-31G* level further refines charge distribution .
Q. How can conflicting NMR data for structurally similar derivatives be resolved?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, a ¹H-¹³C HMBC correlation between the thione proton and C-2 resolves tautomeric ambiguity. Deuterated solvents (e.g., DMSO-d₆) minimize solvent interference .
Q. What strategies are effective for polymorph screening of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Identifies dominant crystal forms (e.g., monoclinic vs. orthorhombic lattices).
- Differential Scanning Calorimetry (DSC) : Detects melting points and phase transitions. For instance, Patent WO2019/144970 reports a melting point of 215–217°C for a crystalline form .
Q. What catalytic systems optimize Suzuki-Miyaura coupling reactions for imidazopyridine derivatives?
- Methodological Answer : PdCl₂(PPh₃)₂ with PivOH as an additive in DMF achieves >60% yield for aryl-boron coupling. Key parameters:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
